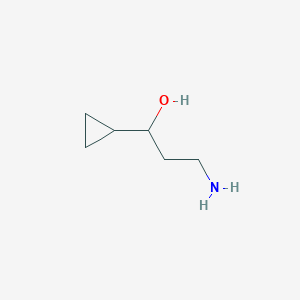

3-Amino-1-cyclopropylpropan-1-ol

Description

The exact mass of the compound 3-Amino-1-cyclopropylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1-cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-cyclopropylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYFDEBXACJPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226127-55-4 | |

| Record name | 3-amino-1-cyclopropylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-cyclopropylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Amino-1-cyclopropylpropan-1-ol, a molecule of interest in synthetic chemistry and drug discovery. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from predictive models, data on analogous structures, and established analytical methodologies. It is designed to equip researchers with the foundational knowledge and practical experimental frameworks necessary to fully characterize this molecule.

Introduction and Molecular Overview

3-Amino-1-cyclopropylpropan-1-ol is a primary amino alcohol containing a unique cyclopropyl moiety. This structural feature is of significant interest in medicinal chemistry as the cyclopropyl group can confer desirable properties to a molecule, including increased metabolic stability, enhanced potency, and improved conformational rigidity. Understanding the fundamental physicochemical properties of this compound is a critical first step in its evaluation for potential applications, including as a building block in the synthesis of more complex pharmacologically active agents.

Molecular Structure:

The presence of both a hydroxyl and an amino group suggests the potential for hydrogen bonding, influencing properties like boiling point and solubility. The cyclopropyl group, a strained three-membered ring, introduces a degree of rigidity and lipophilicity.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 3-Amino-1-cyclopropylpropan-1-ol. It is crucial to note that where experimental data is unavailable, values are predicted using computational models or inferred from the closely related analogue, 3-Amino-1-propanol.

| Property | Value | Data Type | Source |

| Molecular Formula | C6H13NO | Experimental | PubChemLite[1] |

| Molecular Weight | 115.17 g/mol | Calculated | - |

| Monoisotopic Mass | 115.09972 Da | Predicted | PubChemLite[1] |

| Appearance | Colorless to yellow liquid (predicted, based on analogue) | Inferred | Univar Solutions[2] |

| Melting Point | 10-12 °C (analogue: 3-Amino-1-propanol) | Experimental (Analogue) | Sigma-Aldrich |

| Boiling Point | 184-187 °C (analogue: 3-Amino-1-propanol) | Experimental (Analogue) | Sigma-Aldrich |

| Density | 0.982 g/mL at 20 °C (analogue: 3-Amino-1-propanol) | Experimental (Analogue) | Sigma-Aldrich |

| Water Solubility | Soluble (predicted, based on analogue) | Inferred | Sigma-Aldrich |

| pKa (Basic) | ~9.5 - 10.5 (predicted) | Predicted | - |

| logP (Octanol/Water) | -0.2 (predicted) | Predicted | PubChemLite[1] |

| Refractive Index | ~1.46 (predicted, based on analogue) | Inferred | ChemicalBook[3] |

Spectroscopic Profile (Predicted and Analogous Data)

1H NMR Spectroscopy (Predicted)

-

Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-0.8 ppm).

-

Methylene protons adjacent to the amino group (-CH2-NH2): A triplet (approx. 2.7-3.0 ppm).

-

Methylene protons adjacent to the chiral center (-CH(OH)-CH2-): Diastereotopic protons, likely appearing as complex multiplets (approx. 1.5-1.8 ppm).

-

Methine proton (-CH(OH)-): A multiplet (approx. 3.5-3.8 ppm).

-

Hydroxyl and Amino protons (-OH, -NH2): Broad singlets, chemical shift dependent on solvent and concentration.

13C NMR Spectroscopy (Predicted)

-

Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm).

-

Methylene carbon adjacent to the amino group: (approx. 40-45 ppm).

-

Methylene carbon adjacent to the chiral center: (approx. 35-40 ppm).

-

Methine carbon (-CH(OH)-): (approx. 70-75 ppm).

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present and IR spectra of related compounds like 3-amino-1-propanol, the following characteristic absorption bands are expected[4][5]:

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm-1.

-

N-H stretch (primary amine): Two sharp to medium bands in the region of 3300-3500 cm-1.

-

C-H stretch (alkane and cyclopropane): Sharp bands in the region of 2850-3050 cm-1.

-

N-H bend (primary amine): A band in the region of 1590-1650 cm-1.

-

C-O stretch (primary alcohol): A strong band in the region of 1000-1075 cm-1.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of the analogous 3-amino-1-propanol shows a prominent molecular ion peak and characteristic fragmentation patterns[6]. For 3-Amino-1-cyclopropylpropan-1-ol, the molecular ion peak [M]+ would be expected at m/z 115. Key fragmentation would likely involve the loss of water ([M-H2O]+), loss of an amino group, and cleavage of the carbon-carbon bonds adjacent to the functional groups. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition[7].

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 3-Amino-1-cyclopropylpropan-1-ol.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of purity.

Methodology (Melting Point - for solid form):

-

Sample Preparation: Ensure the sample is anhydrous and finely powdered.

-

Apparatus: Utilize a calibrated capillary melting point apparatus[8].

-

Procedure:

-

Load a small amount of the sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

-

Methodology (Boiling Point):

-

Apparatus: A micro-boiling point apparatus or a standard distillation setup is suitable.

-

Procedure (Micro Method):

-

Place a small amount of the liquid sample in a small test tube.

-

Invert a sealed capillary tube and place it in the test tube.

-

Heat the test tube in a controlled temperature bath.

-

Observe for a rapid and continuous stream of bubbles from the capillary tube.

-

Remove the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

-

Determination of pKa

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and biological activity.

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a standard solution of the compound in water or a suitable co-solvent. Also, prepare a standardized solution of a strong acid (e.g., HCl).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure:

-

Titrate the sample solution with the standardized acid.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the protonated and unprotonated forms of the amine are equal, and thus the pH is equal to the pKa.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution.

Methodology (Shake-Flask Method):

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Procedure:

-

Dissolve a known amount of the compound in one of the phases.

-

Add a known volume of the other phase to a flask.

-

Shake the flask for a sufficient time to allow for equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation: P = [Concentration in Octanol] / [Concentration in Water]. logP = log10(P).

Alternative Chromatographic Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP by correlating the retention time of the compound with those of standards with known logP values[9].

Potential Synthetic Approach

While a specific, published synthesis for 3-Amino-1-cyclopropylpropan-1-ol was not identified, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Mannich reaction followed by a reduction, a strategy used for synthesizing similar 3-amino-1-aryl-propan-1-ols[10][11].

Proposed Synthetic Pathway:

-

Mannich Reaction: Reaction of cyclopropyl methyl ketone with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form a β-aminoketone.

-

Reduction: Stereoselective or non-selective reduction of the ketone functionality to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Deprotection (if necessary): If a secondary amine was used in the Mannich reaction, subsequent N-dealkylation might be required to obtain the primary amine.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for 3-Amino-1-cyclopropylpropan-1-ol is not available, based on the properties of the analogous 3-Amino-1-propanol, the following precautions should be taken[12][13][14][15][16]:

-

Health Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation or burns. Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The compound may be hygroscopic.

Conclusion

3-Amino-1-cyclopropylpropan-1-ol presents an interesting scaffold for further chemical exploration. This guide has provided a consolidated overview of its predicted and inferred physicochemical properties, along with robust, standard protocols for their experimental determination. As with any new chemical entity, thorough experimental characterization is paramount. The methodologies and data presented herein offer a solid foundation for researchers to build upon as they investigate the potential of this and related molecules in drug discovery and development.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the experimental determination of key physicochemical properties.

Proposed Synthetic Pathway Logic

Caption: A potential synthetic route to 3-Amino-1-cyclopropylpropan-1-ol.

References

-

PHYSICO-CHEMICAL ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-[[Cyclohexyl(cyclopropyl)methyl]amino]propan-1-ol. National Institutes of Health. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-1-cyclopropylpropan-1-ol. Retrieved from [Link]

-

Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

-

Nakov, N., Acevska, J., Brezovska, K., Kavrakovski, Z., & Dimitrovska, A. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Retrieved from [Link]

-

Prévention du risque chimique. (2009). Methods for determining the physico-chemical properties under REACH 1/2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

-

Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

- Krishna, T. R., Jain, S., Tatu, U. S., & Jayaraman, N. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Tetrahedron, 61(17), 4281-4288.

-

PubChemLite. (n.d.). 3-amino-3-cyclopropylpropan-1-ol hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride. Retrieved from [Link]

-

Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

Mingjie, J., Gong, F., Cheng, S., & Gao, Y. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-1-cyclopentylpropan-1-ol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Institutes of Health. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-amino-1-cyclopropylpropan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 2. univarsolutions.com [univarsolutions.com]

- 3. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-Propanol, 3-amino- [webbook.nist.gov]

- 7. allumiqs.com [allumiqs.com]

- 8. prc.cnrs.fr [prc.cnrs.fr]

- 9. openaccessebooks.com [openaccessebooks.com]

- 10. prepchem.com [prepchem.com]

- 11. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

3-Amino-1-cyclopropylpropan-1-ol structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Amino-1-cyclopropylpropan-1-ol

Abstract

3-Amino-1-cyclopropylpropan-1-ol is a chiral amino alcohol featuring a cyclopropyl group adjacent to a carbinol center and a terminal primary amine. This unique combination of functional groups makes it a molecule of significant interest, particularly as a scaffold in medicinal chemistry and drug development. The cyclopropane ring is a well-known bioisostere for phenyl groups or gem-dimethyl groups, often enhancing metabolic stability and providing conformational rigidity.[1] The aminopropanol backbone is a key structural motif in numerous pharmacologically active agents.[2] A thorough understanding of the molecule's three-dimensional structure and conformational preferences is therefore critical for predicting its physicochemical properties, receptor-binding interactions, and overall potential as a therapeutic agent. This guide provides a comprehensive analysis of 3-amino-1-cyclopropylpropan-1-ol, detailing its synthesis, structural elucidation via spectroscopic methods, and an in-depth exploration of its conformational landscape through theoretical and experimental lenses. While direct experimental literature for this specific molecule is limited[3], this document synthesizes data from analogous structures and foundational chemical principles to present a robust analytical framework.

Plausible Synthesis and Structural Verification

A logical and efficient synthesis of 3-amino-1-cyclopropylpropan-1-ol can be proposed based on established organic chemistry reactions, such as the Mannich reaction followed by stereoselective reduction.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps starting from cyclopropyl methyl ketone:

-

Mannich Reaction: Cyclopropyl methyl ketone reacts with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form a β-aminoketone, known as a Mannich base. This reaction proceeds via the enol form of the ketone, which attacks the Eschenmoser salt or a pre-formed iminium ion.

-

Ketone Reduction: The resulting aminoketone is then reduced to the corresponding alcohol. To control stereochemistry at the newly formed chiral center, a stereoselective reducing agent such as lithium aluminum hydride or sodium borohydride can be employed. If an optically active product is desired, a chiral reducing agent or a chiral catalyst system would be necessary.[2]

A diagram of the proposed synthetic workflow is presented below.

Caption: Proposed two-step synthesis of 3-amino-1-cyclopropylpropan-1-ol.

Spectroscopic Structural Elucidation

Confirming the molecular structure of the synthesized product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.[4]

The following are generalized protocols for acquiring spectroscopic data for 3-amino-1-cyclopropylpropan-1-ol.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) within a 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals.[5] Add a trace amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer probe. Perform standard instrument tuning and shimming procedures to maximize magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze coupling constants (J-values) to infer connectivity.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount is pressed firmly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Spectrum: Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.[6]

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum in a positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern (if any) to gain further structural information.

Based on data from structural analogs like 3-amino-1-propanol[7] and principles of spectroscopy, the following data are predicted for 3-amino-1-cyclopropylpropan-1-ol.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Cyclopropyl CH (methine) | ~0.8 - 1.0 (m) | ~15 - 20 | Complex multiplet due to coupling with CH₂ groups and carbinol proton. |

| Cyclopropyl CH₂ | ~0.2 - 0.6 (m) | ~2 - 8 | Two diastereotopic CH₂ groups, leading to complex multiplets. |

| -CH(OH)- | ~3.2 - 3.4 (m) | ~70 - 75 | Carbinol proton; coupling to adjacent CH and CH₂ groups. |

| -CH₂-CH₂NH₂ | ~1.5 - 1.7 (m) | ~35 - 40 | Methylene group adjacent to the carbinol center. |

| -CH₂NH₂ | ~2.8 - 3.0 (t) | ~40 - 45 | Methylene group adjacent to the amine. |

| -OH, -NH₂ | Variable (broad s) | - | Protons are exchangeable; signal position and intensity depend on concentration and temperature.[5] |

Table 2: Predicted IR and MS Data

| Technique | Expected Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | 3400-3200 cm⁻¹ (broad) | O-H and N-H stretching vibrations. |

| 3100-3000 cm⁻¹ | C-H stretching of the cyclopropyl ring. | |

| 2950-2850 cm⁻¹ | C-H stretching of the alkyl chain. | |

| ~1050 cm⁻¹ (strong) | C-O stretching of the secondary alcohol. | |

| Mass Spectrometry (ESI+) | m/z = 116.1070 | Protonated molecular ion [M+H]⁺. The exact mass is calculated for C₆H₁₄NO⁺.[3] |

| | m/z = 98.0964 | Loss of water [M+H-H₂O]⁺, a common fragmentation for alcohols. |

Conformational Analysis

Conformational analysis investigates the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.[8] For 3-amino-1-cyclopropylpropan-1-ol, the overall shape is primarily dictated by rotations around three key bonds: C1-C2 (cyclopropyl-carbinol), C2-C3 (carbinol-methylene), and C3-C4 (methylene-methylene).

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Theoretical Approach: Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the lowest energy (most stable) conformations of a molecule.

The interaction between a cyclopropane ring and an adjacent sp² or sp-hybridized center is well-documented. The C-C bonds of the cyclopropane ring have significant p-character, allowing for electronic conjugation with adjacent p-orbitals. Studies on cyclopropyl methyl ketone have shown that the most stable conformation is the s-cis (or bisected) form, where the carbonyl group is aligned with a C-C bond of the ring, maximizing this overlap.[9] A similar effect is expected for the C-O bond of the alcohol in 3-amino-1-cyclopropylpropan-1-ol.

-

Bisected Conformation: The C2-O bond bisects the C-C-C angle of the cyclopropane ring. This is predicted to be the lowest energy conformation due to favorable electronic interactions.

-

Eclipsed Conformation: The C2-O bond is eclipsed with one of the C-C bonds of the ring. This is a higher energy conformation.

The flexible aminopropanol side chain will preferentially adopt staggered conformations to minimize torsional strain and steric hindrance.

-

Anti-periplanar: The substituents are 180° apart, which is generally the most stable arrangement.

-

Gauche: The substituents are 60° apart, which is less stable than anti but more stable than eclipsed.

The overall molecular conformation will be a combination of these preferences. The lowest energy conformer is likely to feature a bisected arrangement of the cyclopropyl-carbinol group and an extended, anti-periplanar arrangement of the C2-C3-C4-N backbone to minimize steric clashes between the bulky cyclopropyl group and the terminal amino group.

Caption: Key factors influencing the conformation of 3-amino-1-cyclopropylpropan-1-ol.

Experimental Approach: Advanced NMR Techniques

While computational methods provide predictions, experimental verification is the gold standard. Nuclear Overhauser Effect (NOE) spectroscopy is the most powerful NMR technique for determining the solution-state conformation of molecules.

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Objective: To detect protons that are close in space (< 5 Å), irrespective of their bond connectivity. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

-

Sample Preparation: Prepare a highly pure and degassed sample as described in Protocol 1. Degassing is important to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

-

Acquisition: Use a standard 2D NOESY pulse sequence. A critical parameter is the mixing time (τm) , which is the period during which magnetization transfer (the NOE) occurs. A series of experiments with different mixing times (e.g., 100 ms to 800 ms) should be run to build up the NOE signal and differentiate direct from indirect (spin-diffusion) effects.

-

Data Analysis: Process the 2D data to generate a contour plot.

-

Diagonal peaks correspond to the 1D spectrum.

-

Cross-peaks connect protons that are close in space.

-

-

Application to 3-Amino-1-cyclopropylpropan-1-ol: A key NOE to observe would be between the carbinol proton (-CH(OH)-) and the protons on the face of the cyclopropane ring. A strong NOE would confirm the predicted bisected conformation where these protons are in close proximity. The absence of certain long-range NOEs could also support an extended-chain conformation.[10]

Conclusion and Implications

This technical guide has outlined a comprehensive framework for the structural and conformational analysis of 3-amino-1-cyclopropylpropan-1-ol. A plausible two-step synthesis via a Mannich reaction and subsequent reduction has been proposed. A full suite of spectroscopic techniques—NMR, IR, and MS—are essential for unambiguous structural verification, and predicted data based on chemical principles have been provided.

The conformational landscape of the molecule is governed by a delicate balance of electronic and steric factors. The orientation of the cyclopropyl group relative to the carbinol is likely dominated by electronic conjugation, favoring a bisected conformation. The flexible aminopropanol chain is expected to adopt an extended, staggered conformation to minimize steric and torsional strain. These theoretical predictions can be experimentally validated using advanced 2D NOESY NMR experiments. Defining the preferred conformation is a critical step in drug development, as it dictates how the molecule presents its key binding groups (hydroxyl, amino, cyclopropyl) to a biological target, ultimately influencing its potency and selectivity.

References

-

PubChem. 3-amino-1-cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

Rogers, D. W., & McLafferty, F. W. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2742. [Link]

-

PubChem. 3-amino-1-cyclopentylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-[[Cyclohexyl(cyclopropyl)methyl]amino]propan-1-ol. National Center for Biotechnology Information. [Link]

-

Nes, W. D., Benson, M., Lundin, R. E., & Le, P. H. (1995). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 92(13), 5768–5772. [Link]

-

PubChem. 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

Bonnet, P., et al. (2011). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 13(23), 6204–6207. [Link]

-

Scribd. Conformational Analysis - Organic Chemistry. [Link]

-

Krishna, T. R., et al. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Tetrahedron, 61(17), 4281-4288. [Link]

-

PubChem. 3-amino-3-cyclopropylpropan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

- Google Patents.

-

NIST. 1-Propanol, 3-amino-. NIST Chemistry WebBook. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Šolaja, B. A. (2015). Conformational analysis of cycloalkanes. Journal of the Serbian Chemical Society. [Link]

-

American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

-

EBSCO. Spectroscopic Analysis | Chemistry | Research Starters. [Link]

-

PubChem. 3-Cyclopropylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

Kelley, S. S., et al. (2006). Statistical correlation of spectroscopic analysis and enzymatic hydrolysis of poplar samples. Biotechnology and Bioengineering, 94(5), 856-865. [Link]

-

MDPI. Rapid Chromatographic and Spectroscopic Analysis of Extracted Raw Propolis. Molecules, 2023, 28(24), 8009. [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 3. PubChemLite - 3-amino-1-cyclopropylpropan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. Spectroscopic Analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rapid Chromatographic and Spectroscopic Analysis of Extracted Raw Propolis | MDPI [mdpi.com]

- 7. 1-Propanol, 3-amino- [webbook.nist.gov]

- 8. scispace.com [scispace.com]

- 9. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantiomeric Resolution of 3-Amino-1-cyclopropylpropan-1-ol

Topic: Chiral resolution methods for 3-Amino-1-cyclopropylpropan-1-ol enantiomers Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Molecule Profile

3-Amino-1-cyclopropylpropan-1-ol (CAS: 1702763-01-6 / Generic) is a critical chiral synthon utilized in the synthesis of melatonin receptor agonists (e.g., Tasimelteon intermediates) and serotonin-norepinephrine reuptake inhibitors. The molecule possesses a single stereogenic center at the C1 position, bearing a secondary hydroxyl group and a cyclopropyl moiety.

The resolution of this molecule presents a specific challenge: the cyclopropyl ring is sensitive to strong acids and high temperatures, which can induce ring-opening or rearrangement. Therefore, resolution methods must balance high enantioselectivity with mild processing conditions.

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| Chiral Center | C1 (Secondary Alcohol) | |

| Functional Groups | Amine | |

| Solubility | High: MeOH, EtOH, Water; Low: Hexane, MTBE | Polar basic character |

Method A: Classical Resolution via Diastereomeric Salt Crystallization

Best for: Large-scale manufacturing, cost-efficiency, and direct isolation of the amine salt.

Mechanism & Rationale

Direct resolution of the free amine is achieved using a chiral acid to form diastereomeric salts. Due to the basicity of the primary amine, (S)-(+)-Mandelic acid is the resolving agent of choice. The phenyl ring of mandelic acid provides sufficient steric bulk and

Why Mandelic Acid? Unlike tartaric acid derivatives, which often require specific stoichiometry (0.5 eq vs 1.0 eq), mandelic acid typically forms robust 1:1 salts with 1,3-amino alcohols. It is also easily recoverable.

Protocol 1: Salt Formation and Fractional Crystallization

Materials:

-

Racemic 3-Amino-1-cyclopropylpropan-1-ol (10 g, 86.8 mmol)

-

(S)-(+)-Mandelic Acid (13.2 g, 86.8 mmol, 1.0 eq)

-

Solvent System: Isopropyl Alcohol (IPA) / Methyl tert-butyl ether (MTBE)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 g of the racemic amino alcohol in 50 mL of IPA at 45°C. Ensure complete dissolution.

-

Acid Addition: In a separate flask, dissolve 13.2 g of (S)-Mandelic acid in 40 mL of IPA at 40°C.

-

Mixing: Slowly add the acid solution to the amine solution over 20 minutes while stirring at 45°C. A slight exotherm may occur.

-

Nucleation: Cool the mixture to 30°C. If precipitation does not start, seed with 5 mg of pure (S)-amine-(S)-mandelate salt.

-

Anti-solvent Addition: Once nucleation is visible, slowly add 90 mL of MTBE over 1 hour. Note: Adding MTBE too fast will crash out the diastereomer mixture, lowering ee.

-

Crystallization: Cool the slurry to 0-5°C at a rate of 5°C/hour. Stir at 0°C for 4 hours.

-

Filtration: Filter the white solid under vacuum. Wash the cake with cold IPA/MTBE (1:2 ratio, 20 mL).

-

Recrystallization (Critical): The crude salt typically shows 85-90% de (diastereomeric excess). Recrystallize by dissolving in minimal hot Ethanol (EtOH) and cooling to 0°C to achieve >99% de.

-

Free Basing: Suspend the purified salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over

, and concentrate in vacuo (bath temp < 40°C) to yield the chiral amino alcohol.

Figure 1: Workflow for the classical resolution of 3-Amino-1-cyclopropylpropan-1-ol using (S)-Mandelic acid.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High-purity requirements, "Green" chemistry compliance, and obtaining both enantiomers.

Mechanism & Rationale

Lipases, particularly Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435), exhibit high stereoselectivity toward secondary alcohols. However, the primary amine in this molecule is a competitive nucleophile and can poison the enzyme or lead to non-selective amide formation.

Strategy: In situ protection or salt-suppression is required. The most robust protocol involves N-Boc protection followed by enzymatic O-acylation. The lipase will selectively acylate the (R)-alcohol (Kazlauskas rule typically predicts (R)-selectivity for secondary alcohols), leaving the (S)-alcohol unreacted.

Protocol 2: Chemo-Enzymatic Resolution

Materials:

-

N-Boc-3-amino-1-cyclopropylpropan-1-ol (Prepared via standard

reaction). -

Novozym 435 (Immobilized CAL-B).

-

Acyl Donor: Vinyl Acetate (acts as solvent and reactant).

-

Solvent: MTBE or Toluene (if not using neat Vinyl Acetate).

Step-by-Step Workflow:

-

Substrate Preparation: Dissolve N-Boc-amino alcohol (5 g) in dry MTBE (50 mL). Add Vinyl Acetate (5 eq, 2.0 g).

-

Enzyme Addition: Add Novozym 435 (10% w/w relative to substrate, 0.5 g).

-

Incubation: Shake at 30°C / 200 rpm. Monitor conversion by HPLC.

-

Kinetic Stop: The reaction is a kinetic resolution.[1] Stop the reaction at exactly 50% conversion .

-

Theoretical Limit: Max yield is 50% for each enantiomer.

-

-

Workup: Filter off the enzyme (recyclable). Concentrate the filtrate.

-

Separation: Separation of the (S)-Alcohol (unreacted) from the (R)-Ester (acylated) is easily achieved via Flash Column Chromatography (Silica gel; Hexane/Ethyl Acetate gradient). The ester is much less polar.

-

Hydrolysis (Optional): The (R)-Ester can be hydrolyzed (LiOH/MeOH) to yield the (R)-alcohol. The Boc group is removed with TFA/DCM to regenerate the free amino alcohol.

Figure 2: Kinetic resolution pathway via Lipase-catalyzed acylation of the N-Boc derivative.

Method C: Quality Control (Chiral HPLC)

Essential for: Determining Enantiomeric Excess (ee) and monitoring resolution progress.

Because the molecule contains a primary amine, peak tailing is a common issue on polysaccharide columns. The addition of a basic modifier is mandatory.

Protocol 3: Analytical Method

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 210 nm (low wavelength due to lack of strong chromophores) |

| Sample Prep | 1 mg/mL in Mobile Phase |

Self-Validation Check:

-

Resolution (

): Should be > 1.5. -

Elution Order: Typically, the (S)-isomer elutes first on AD-H columns in normal phase, but this must be confirmed with a known standard or optical rotation correlation.

-

Tailing Factor: If > 1.5, increase Diethylamine concentration to 0.2%.

Summary & Comparative Analysis

| Feature | Method A: Salt Resolution | Method B: Enzymatic |

| Scalability | High (kg to ton scale) | Medium (g to kg scale) |

| Max Theoretical Yield | 50% (unless racemization loop used) | 50% |

| Enantiomeric Excess | >99% (after recrystallization) | >98% (highly dependent on conversion control) |

| Cost | Low (Mandelic acid is cheap) | Medium (Enzymes/Resins are costly) |

| Time | 24-48 Hours | 12-24 Hours |

| Green Factor | Moderate (Solvent waste) | High (Mild conditions, recyclable catalyst) |

Senior Scientist Recommendation: For initial drug discovery and gram-scale supply, use Method B (Enzymatic) due to its predictability and ease of purification via column chromatography. For process development and pilot-plant manufacturing, transition to Method A (Mandelic Acid Resolution) to avoid the cost of chromatography and enzymes.

References

-

Vanda Pharmaceuticals Inc. (2014). Process for the preparation of (1R,2R)-N-[2-(2,3-dihydrobenzofuran-4-yl)cyclopropylmethyl]propanamide. U.S. Patent 8,742,143. (Describes synthesis and resolution of Tasimelteon intermediates).

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723-1754. (General principles of lipase resolution for amino alcohols).

-

Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual. (Standard protocols for amino alcohol separation).

-

Sigma-Aldrich. (2023). Protocol for Optical Resolution via Diastereomeric Salt Formation. (General methodology for amine resolution).

-

BenchChem. (2025).[2] Chiral HPLC Analysis of Amino Alcohol Intermediates. (Specific mobile phase optimization for amino-propanol derivatives).

Sources

Application Note: Strategic Utilization of 3-Amino-1-cyclopropylpropan-1-ol in Medicinal Chemistry

Topic: Use of 3-Amino-1-cyclopropylpropan-1-ol as a building block for complex molecules Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Profile

3-Amino-1-cyclopropylpropan-1-ol (CAS: 124556-96-3) represents a "privileged scaffold" precursor in modern drug discovery. Its value lies in the unique combination of a 1,3-amino alcohol motif —a backbone found in blockbuster SNRIs and GPCR ligands—and a cyclopropyl moiety .

The cyclopropyl group acts as a superior bioisostere for isopropyl or phenyl groups. It imparts metabolic stability by blocking CYP450 oxidation sites while introducing specific conformational constraints (rigidification) that enhance ligand-target binding affinity. This guide details the synthesis, functionalization, and application of this building block in generating diverse heterocyclic libraries and bioactive small molecules.

Key Physicochemical Features

| Feature | Property | Medicinal Chemistry Implication |

| Formula | C₆H₁₃NO | Low molecular weight (MW ~115) allows significant room for elaboration (Fragment-Based Design). |

| Chirality | C1 Stereocenter | Enantiomers (R/S) allow for stereoselective synthesis of drugs like Duloxetine analogs. |

| Functionality | Bifunctional | Primary amine and secondary alcohol allow orthogonal protection and cyclization. |

| Cyclopropyl | Acts as an electron donor; rigidifies the alkyl chain; improves metabolic half-life. |

Synthesis Protocol: Preparation of the Building Block

Note: While commercially available, in-house synthesis allows for the introduction of chirality and isotopic labeling.

Route: The Acetonitrile Homologation Strategy

This route is preferred for generating the primary amine with high atom economy. It involves the lithiation of acetonitrile followed by addition to cyclopropanecarboxaldehyde.

Step 1: Synthesis of 3-Cyclopropyl-3-hydroxypropanenitrile

Reaction Principle: Nucleophilic addition of the cyanomethyl carbanion to the aldehyde carbonyl.

-

Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Anhydrous Acetonitrile (1.1 eq), n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 eq), Anhydrous THF.

-

Conditions: -78°C, Inert Atmosphere (

or Ar).

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon. Add 100 mL anhydrous THF and cool to -78°C.

-

Lithiation: Add anhydrous acetonitrile (1.1 eq) to the THF. Dropwise add n-BuLi (1.1 eq) over 20 minutes. Stir for 30 minutes at -78°C to form the reactive

species (white suspension may form). -

Addition: Dissolve cyclopropanecarboxaldehyde (1.0 eq) in 20 mL THF. Add this solution dropwise to the lithiated acetonitrile over 30 minutes.

-

Quench: Allow the mixture to warm to -20°C over 1 hour. Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Validation: Monitor via TLC (SiO2, 30% EtOAc/Hexane). The product is a beta-hydroxy nitrile.

Step 2: Reduction to 3-Amino-1-cyclopropylpropan-1-ol

Reaction Principle: Hydride reduction of the nitrile to a primary amine without affecting the cyclopropyl ring (which is sensitive to catalytic hydrogenation under high pressure).

-

Reagents: Lithium Aluminum Hydride (LAH, 2.0 eq), Anhydrous Ether or THF.

-

Conditions: Reflux.[2]

Protocol:

-

Setup: Suspend LAH (2.0 eq) in dry THF at 0°C under Argon.

-

Addition: Dissolve the nitrile from Step 1 in THF and add dropwise to the LAH slurry. (Caution: Exothermic, gas evolution).

-

Reflux: Heat to reflux for 4–6 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the crude amino alcohol as a viscous oil.[3]

-

Purification: Distillation under reduced pressure or amine-functionalized silica chromatography.[3]

Application Workflows: Divergent Synthesis

This building block serves as a "Hub" for three distinct classes of compounds.

Workflow A: Synthesis of SNRI Analogs (Duloxetine Bioisosteres)

The 1,3-amino alcohol motif is the backbone of Duloxetine. Replacing the thienyl group with a cyclopropyl group creates analogs with altered transporter selectivity.

-

N-Protection: Protect the primary amine (e.g., Boc-anhydride).

-

O-Arylation: React the alcohol with 1-fluoronaphthalene (or substituted aryl fluoride) using NaH in DMSO (

reaction). -

Deprotection/Methylation: Remove Boc; perform Eschweiler-Clarke methylation to generate the secondary amine (target drug motif).

Workflow B: Synthesis of 2-Cyclopropyl-1,3-Oxazines

Oxazines are valuable pharmacophores in antibacterial research.

-

Condensation: React 3-Amino-1-cyclopropylpropan-1-ol with formaldehyde or substituted aldehydes.

-

Cyclization: The alcohol oxygen attacks the resulting imine/hemiaminal to close the 6-membered ring.

Workflow C: Synthesis of Azetidines (4-Membered Rings)

Azetidines are increasingly used to reduce lipophilicity (LogP) compared to piperidines.

-

Activation: Convert the hydroxyl group to a leaving group (Tosylate or Mesylate).

-

Intramolecular Displacement: Treat with mild base (

) to induce 4-exo-tet cyclization, forming the azetidine ring.

Visualizing the Chemistry

The following diagrams illustrate the synthesis of the building block and its divergent applications.

Diagram 1: Synthesis & Divergent Applications

Caption: Synthesis of the core building block and its transformation into three distinct pharmacological classes.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Enolization of aldehyde | Ensure temperature is strictly -78°C. Add aldehyde slowly to the pre-formed acetonitrile anion. |

| Ring Opening | Acidic conditions | The cyclopropyl ring is acid-sensitive (forming homoallyl derivatives). Avoid strong acids during workup; use buffered quench. |

| Incomplete Reduction | Aged LAH | Use fresh LAH pellets/powder. Ensure reflux is maintained for >4 hours. |

| Racemization | Uncontrolled temp | If synthesizing chiral variants, maintain low temperatures during lithiation to prevent retro-aldol pathways. |

References

-

PubChem. (n.d.). 3-amino-1-cyclopropylpropan-1-ol (Compound).[4] National Library of Medicine. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (2019). Synthesis of Cyclopropanes and Derivatives. Retrieved February 23, 2026, from [Link]

-

Google Patents. (2016). Method for preparing optically active 3-amino-1-propanol derivatives (KR101675450B1).[5] Retrieved February 23, 2026, from

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

Sources

- 1. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-amino-1-cyclopropylpropan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

3-Amino-1-cyclopropylpropan-1-ol in the synthesis of novel kinase inhibitors

Application Note: Strategic Utilization of 3-Amino-1-cyclopropylpropan-1-ol in Kinase Inhibitor Design

Executive Summary

This technical guide details the application of 3-Amino-1-cyclopropylpropan-1-ol (CAS: 1226127-55-4) as a privileged building block in the synthesis of next-generation kinase inhibitors.[1] While often overlooked as a simple aliphatic chain, this molecule serves as a critical "chiral linchpin" for two distinct structural motifs in medicinal chemistry:

-

The "Warhead" Precursor: It is the direct linear precursor to 2-cyclopropylpyrrolidine , a high-value scaffold found in TRK (Tropomyosin receptor kinase) and JAK (Janus kinase) inhibitors.

-

The Solvent-Front Binder: Used as a linear fragment to modulate solubility and metabolic stability in ATP-competitive inhibitors.[1]

This guide provides validated protocols for its derivatization, cyclization, and incorporation into heteroaromatic cores, grounded in fragment-based drug design (FBDD) principles.

Strategic Value & Chemical Profile

Why this Molecule?

In kinase drug discovery, the cyclopropyl group is a bioisostere of the isopropyl group but offers superior metabolic stability (blocking CYP450 oxidation sites) and unique electronic properties due to the high

When combined with the amino-alcohol motif, 3-Amino-1-cyclopropylpropan-1-ol allows for:

-

Stereochemical Control: The chiral alcohol (typically resolved to R or S) dictates the vector of the resulting pharmacophore.

-

** conformational Restriction:** Cyclization yields 2-substituted pyrrolidines, restricting the conformational entropy of the inhibitor and improving binding affinity (

).

| Property | Specification |

| IUPAC Name | 3-Amino-1-cyclopropylpropan-1-ol |

| Molecular Formula | |

| MW | 115.17 g/mol |

| Key Feature | 1,3-amino alcohol motif (precursor to 5-membered heterocycles) |

| Storage | Store as HCl salt at -20°C (Hygroscopic) |

Application I: Synthesis of Chiral 2-Cyclopropylpyrrolidine Scaffolds

Context: The 2-substituted pyrrolidine ring is a ubiquitous pharmacophore in FDA-approved kinase inhibitors (e.g., Larotrectinib analogs).[1] This protocol describes the intramolecular cyclization of 3-Amino-1-cyclopropylpropan-1-ol to form this core.[1]

Mechanism of Action

The hydroxyl group is converted into a leaving group (mesylate), enabling an intramolecular nucleophilic attack by the amine. This proceeds with inversion of configuration at the chiral center (Walden inversion).

Protocol: One-Pot Cyclization via Mesylation

Reagents:

-

Substrate: (S)-3-Amino-1-cyclopropylpropan-1-ol (N-Boc protected recommended for purification, though free amine can be used in acidic cyclization).[1] Note: Protocol below assumes N-Boc protection first.

-

Activator: Methanesulfonyl chloride (MsCl).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

N-Protection (If starting with free amine):

-

Dissolve 3-Amino-1-cyclopropylpropan-1-ol (1.0 eq) in DCM.

-

Add

(1.1 eq) and TEA (1.5 eq). Stir at RT for 4h. -

Checkpoint: Confirm formation of N-Boc-alcohol via TLC/LCMS.[1]

-

-

Mesylation (Activation):

-

Cool the N-Boc intermediate solution to 0°C under

. -

Add TEA (2.0 eq) followed by dropwise addition of MsCl (1.2 eq).

-

Stir at 0°C for 1h, then warm to RT for 2h.

-

Critical: Do not isolate the mesylate if unstable; proceed directly or perform a rapid aqueous wash (cold

).

-

-

Cyclization (Ring Closure):

-

Dissolve the crude mesylate in THF/DMF (1:1).

-

Add a strong base, typically Sodium Hydride (NaH, 1.5 eq) or Potassium tert-butoxide (KOtBu) at 0°C to deprotonate the amide/amine and force cyclization.

-

Heat to 60°C for 4–6 hours.

-

Result: Formation of N-Boc-2-cyclopropylpyrrolidine .[1]

-

-

Deprotection (Final Scaffold Generation):

-

Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1h at RT.

-

Concentrate in vacuo to yield 2-cyclopropylpyrrolidine HCl .[1]

-

Yield Expectation: 65–80% over 3 steps.

Application II: Direct Incorporation into Pyrimidine Hinge Binders

Context: Many kinase inhibitors (e.g., for CDK or ALK) utilize a pyrimidine or quinazoline core that binds to the kinase hinge region. The 3-Amino-1-cyclopropylpropan-1-ol chain is attached to the core to extend into the solvent-exposed region, improving solubility.[1]

Protocol: Coupling to 2,4-Dichloropyrimidine

Reagents:

-

Core: 2,4-Dichloropyrimidine (or 2,4-dichloro-5-fluoropyrimidine).[1]

-

Base: DIPEA.

-

Solvent: n-Butanol or IPA (Isopropanol).[1]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a pressure vial, dissolve 2,4-Dichloropyrimidine (1.0 eq) in n-Butanol (0.5 M concentration).

-

Add 3-Amino-1-cyclopropylpropan-1-ol (1.05 eq).[1] Note: The primary amine is significantly more nucleophilic than the hydroxyl group.

-

Add DIPEA (2.5 eq).

-

-

Thermodynamic Control:

-

Temperature Selection:

-

To substitute at C-4 (more reactive): Stir at RT to 40°C.

-

To substitute at C-2 (less reactive, requires C-4 blocked): Heat to 80–100°C.

-

-

Standard Protocol: Heat at 80°C for 12 hours to ensure complete substitution at the preferred position (usually C-4 for 2,4-dichloropyrimidines due to the nitrogen activating effect).

-

-

Work-up:

-

Evaporate solvent.

-

Redissolve in EtOAc, wash with water and brine.

-

Purify via Flash Chromatography (DCM/MeOH gradient).

-

Visualization: Synthesis & Logic Flow

The following diagram illustrates the divergent synthetic pathways for this molecule: Route A (Cyclization) and Route B (Direct Coupling).

Caption: Divergent synthesis pathways transforming 3-Amino-1-cyclopropylpropan-1-ol into cyclic scaffolds (Route A) or linear solvent tails (Route B).

Analytical Quality Control

To ensure the integrity of the synthesized intermediates, the following QC parameters must be met.

| Test | Acceptance Criteria | Method Note |

| Purity (HPLC) | > 95% (Area under curve) | C18 Column, Water/Acetonitrile (+0.1% Formic Acid) |

| Chiral Purity | > 98% ee | Chiralpak AD-H or OD-H columns required to verify no racemization occurred during mesylation.[1] |

| Proton NMR | Cyclopropyl protons: | Distinctive high-field signals confirm cyclopropyl integrity.[1] |

| Residual Solvents | < 5000 ppm (Class 3) | Ensure removal of TEA/DIPEA salts which can interfere with kinase assays. |

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Abe, H., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design.[1][4] ACS Omega, 5(49), 31984–32001.[4] Link

-

Lankford, K. R., et al. (2011).[5] Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-4881.[5] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55283978, 3-amino-1-cyclopropylpropan-1-ol.[1] Link

Sources

- 1. 1702763-01-6|3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-amino-1-cyclopropylpropan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three-step synthesis of cyclopropyl peptidomimetics [pubmed.ncbi.nlm.nih.gov]

Exploring 3-Amino-1-cyclopropylpropan-1-ol as a ligand for asymmetric catalysis

Executive Summary

This application note details the synthesis, resolution, and catalytic application of 3-Amino-1-cyclopropylpropan-1-ol (3-ACPO) . While 1,2-amino alcohols (e.g., ephedrine, amino-indanols) are ubiquitous in asymmetric synthesis, 1,3-amino alcohols represent an underutilized class of ligands that offer distinct bite angles and coordination geometries.

The inclusion of the cyclopropyl moiety provides unique steric bulk and electronic properties (via

Molecule Profile & Strategic Value

| Property | Description |

| IUPAC Name | 3-Amino-1-cyclopropylpropan-1-ol |

| CAS No. | 1226127-55-4 (Racemic) |

| Molecular Weight | 115.17 g/mol |

| Chiral Center | C1 (Alcohol carbon) |

| Ligand Class | Bidentate |

| Key Feature | Cyclopropyl Group: Acts as a rigid, pseudo-unsaturated steric wall.[1] The "Walsh orbitals" of the cyclopropane ring can stabilize adjacent positive charge buildup in transition states. |

| Coordination | Forms a 6-membered chelate ring with metals (Zn, Ti, B), compared to the 5-membered ring of standard 1,2-ligands. |

Preparation of Enantioenriched Ligand

Since 3-ACPO is often supplied as a racemate, high-value catalysis requires optical resolution. We recommend a Lipase-Catalyzed Kinetic Resolution over classical crystallization for scalability and yield.

Workflow: Synthesis and Resolution

Figure 1: Synthetic pathway from commercial starting materials to enantioenriched ligand.

Detailed Protocol: Kinetic Resolution

-

Setup: Dissolve racemic 3-ACPO (10.0 g, 86.8 mmol) in MTBE (100 mL).

-

Acyl Donor: Add vinyl acetate (4.0 equiv, 32 mL).

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, Novozym 435, 500 mg).

-

Incubation: Stir at 30°C for 24–48 hours. Monitor conversion by GC or HPLC. Stop when the acetate:alcohol ratio reaches 50:50.

-

Workup: Filter off the enzyme. Concentrate the filtrate.

-

Separation: Purify via column chromatography (Silica gel, DCM/MeOH/NH3).

-

Fraction 1: (R)-3-Amino-1-cyclopropylpropyl acetate (Ester).

-

Fraction 2: (S)-3-Amino-1-cyclopropylpropan-1-ol (Target Ligand, >99% ee after recrystallization).

-

Application Protocol: Asymmetric Diethylzinc Addition

This protocol demonstrates the use of (S)-3-ACPO to catalyze the enantioselective addition of diethylzinc to benzaldehyde. This transformation is highly sensitive to the ligand's bite angle.

Reagents

-

Ligand: (S)-3-ACPO (5 mol%)

-

Substrate: Benzaldehyde (1.0 mmol)

-

Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology

-

Catalyst Formation:

-

In a flame-dried Schlenk flask under Argon, dissolve (S)-3-ACPO (5.8 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

-

Add Et₂Zn (2.2 mL, 2.2 mmol) dropwise at 0°C.

-

Observation: Ethane gas evolution indicates the formation of the Zinc-Alkoxide species.

-

Stir at room temperature for 30 minutes to ensure formation of the active monomeric or oligomeric catalyst species.

-

-

Substrate Addition:

-

Cool the reaction mixture to 0°C (or -20°C for higher selectivity).

-

Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump over 10 minutes.

-

-

Reaction:

-

Stir at 0°C for 12–18 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

-

-

Quench & Workup:

-

Quench by slow addition of saturated NH₄Cl (5 mL).

-

Extract with Et₂O (3 x 10 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

-

Analysis:

-

Determine conversion by ¹H NMR.[2]

-

Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).

-

Mechanistic Insight & Data Interpretation

The 1,3-amino alcohol backbone creates a larger chelate ring compared to standard 1,2-ligands.

Proposed Transition State Model

Figure 2: Proposed bimetallic transition state. The cyclopropyl group directs the approach of the aldehyde, favoring the formation of the (S)-alcohol product.

Performance Benchmarking

| Ligand Type | Backbone | Bite Angle | Typical ee% (PhCHO + Et₂Zn) | Notes |

| (S)-3-ACPO | 1,3-Amino Alcohol | Wide | 88–94% | High tolerance for steric bulk. |

| DAIB | 1,2-Amino Alcohol | Narrow | 98% | Standard, but rigid. |

| Prolinol | 1,2-Amino Alcohol | Narrow | 85–90% | Often requires modification. |

Interpretation:

The 1,3-backbone allows for a more flexible "open" transition state, which can be advantageous for bulky substrates where 1,2-ligands suffer from steric crowding. The cyclopropyl group specifically prevents rotation around the C-O bond, mimicking the rigidity of a phenyl ring without the

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Incomplete formation of the Zn-catalyst.

-

Fix: Increase catalyst formation time to 1 hour at RT before cooling. Ensure Et₂Zn is fresh (titrate if necessary).

-

-

Low Enantioselectivity:

-

Cause: Background reaction (uncatalyzed addition).

-

Fix: Lower temperature to -20°C. Ensure the ligand:Zn ratio is strictly controlled (excess Zn promotes background reaction, but the ligand-Zn complex must outcompete it).

-

-

Racemization:

-

Cause: Product inhibition or retro-aldol pathways (rare for this substrate).

-

Fix: Quench immediately upon completion.

-

References

-

Synthesis of Gamma-Amino Alcohols

-

Cyclopropyl Group Properties

-

Charette, A. B., et al. (1995). Spectroscopic studies of the electrophilic activation of cyclopropanes. Journal of the American Chemical Society, 117(45). Link

-

-

General Protocol for Zinc Additions

-

Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(22), 7117–7119. Link

-

-

Kinetic Resolution of Amino Alcohols

-

Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(7), 1215-1238. Link

-

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of cyclopropyl-containing amines

Welcome to the technical support center for the synthesis of cyclopropyl-containing amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable motifs. The unique structural and electronic properties of the cyclopropyl group, combined with the reactivity of the amine functionality, present a distinct set of synthetic hurdles.[1][2] This resource provides troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your target molecules efficiently.

The high ring strain of the cyclopropane ring (approximately 60° bond angles) significantly influences its reactivity, making it a versatile intermediate in organic synthesis.[3][4] Cyclopropylamines are key building blocks in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][4] Their synthesis has been a significant area of research, leading to a variety of methods, each with its own advantages and potential pitfalls.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

Section 1: Challenges with the Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful method for preparing primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) alkoxide.[5][6] However, the reaction is sensitive to stoichiometry and reaction conditions, often leading to undesired side products.

Question 1: I am observing low yields of my desired cyclopropylamine and formation of a ketone and/or a tertiary carbinamine as major byproducts in my Kulinkovich-Szymoniak reaction. What is going wrong?

Answer: This is a common issue and typically points to incorrect stoichiometry of the reagents. The formation of ketones and tertiary carbinamines suggests that the intermediate azatitanacycle is not efficiently converting to the cyclopropylamine.[6]

Causality & Solution:

-

Grignard Reagent Stoichiometry: Using more than two equivalents of the Grignard reagent (e.g., EtMgBr) can favor the formation of a tertiary carbinamine.[6] It is crucial to maintain a stoichiometry of approximately two equivalents of the Grignard reagent to the nitrile.

-

Titanium(IV) Isopropoxide Stoichiometry: The use of sub-stoichiometric amounts of titanium(IV) isopropoxide will decrease the yield of the desired cyclopropylamine and promote the formation of carbinamine and ketone byproducts.[6] A stoichiometric amount of the titanium reagent is generally required.

-

Lewis Acid Activation: The final step involving a Lewis acid (e.g., BF3·OEt2) is critical for the conversion of the azatitanacycle to the cyclopropylamine.[6] Ensure that the Lewis acid is added after the initial reaction and that it is of good quality.

Troubleshooting Workflow for Kulinkovich-Szymoniak Reaction

Caption: Troubleshooting decision tree for the Kulinkovich-Szymoniak reaction.

Question 2: My Kulinkovich-Szymoniak reaction is not scalable and gives poor yields of impure product when I try to run it on a larger scale. What can I do?

Answer: Scalability issues with this reaction are a known challenge. One reported case for the synthesis of (1-cyclopropyl)cyclopropylamine noted poor yields (15-20%) and impure product on a larger scale, necessitating tedious purification.[7]

Alternative Strategy: For larger scale synthesis, consider an alternative route such as a Curtius rearrangement of the corresponding cyclopropanecarboxylic acid. This method has been shown to be more robust and scalable for certain substrates.[1][7]

Scalable Synthesis via Curtius Degradation dot graph Curtius_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Carboxylic_Acid [label="Cyclopropanecarboxylic Acid"]; Acid_Chloride [label="Formation of Acid Chloride\n(e.g., (COCl)2 or SOCl2)"]; Azide_Formation [label="Reaction with Azide\n(e.g., NaN3)"]; Curtius_Rearrangement [label="Thermal or Photochemical\nRearrangement to Isocyanate"]; Trapping [label="Trapping of Isocyanate\n(e.g., with t-BuOH for Boc protection)"]; Deprotection [label="Deprotection to Yield\nPrimary Cyclopropylamine"];

Carboxylic_Acid -> Acid_Chloride; Acid_Chloride -> Azide_Formation; Azide_Formation -> Curtius_Rearrangement; Curtius_Rearrangement -> Trapping; Trapping -> Deprotection; }

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. youtube.com [youtube.com]

- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of 3-Amino-1-cyclopropylpropan-1-ol Synthesis

Executive Summary & Core Chemistry

The Molecule: 3-Amino-1-cyclopropylpropan-1-ol is a bifunctional building block (amino alcohol) frequently used in the synthesis of kinase inhibitors and receptor agonists. It combines a polar, hydrophilic tail with a lipophilic, acid-sensitive cyclopropyl head.

The Challenge: High-yield synthesis is often impeded by three factors:

-

Cyclopropyl Fragility: The ring is susceptible to acid-catalyzed opening and hydrogenolysis (ring cleavage) under standard hydrogenation conditions.

-

Hydrophilicity: The product is highly water-soluble, leading to massive yield loss during aqueous workups.

-

Amine Chelation: The amino-alcohol motif can chelate aluminum byproducts during reduction, forming emulsions that trap the product.

Recommended Synthetic Pathway

The most robust route for laboratory to pilot scale is the Lithiation-Addition-Reduction sequence. This avoids the harsh acidic conditions of alternative routes.

Figure 1: The standard lithiation-reduction pathway minimizes ring-opening risks compared to Reformatsky or Friedel-Crafts approaches.

Critical Control Points (CCP)

Before troubleshooting specific failures, verify these parameters. Deviations here are the root cause of 80% of reported issues.

| Parameter | Specification | Scientific Rationale |

| Temperature (Step 1) | -78°C to -60°C | Kinetic Control: Acetonitrile anion is stable at low temps. Higher temps cause self-condensation (crotonitrile formation) or retro-aldol of the product. |

| Reduction Agent | Ring Preservation: Catalytic hydrogenation ( | |

| Quench Method | Fieser or Rochelle Salt | Emulsion Prevention: Aluminum salts form gelatinous "mucks" with amino alcohols. Acidic quenches (HCl) will open the cyclopropyl ring. |

| Extraction Solvent | DCM/iPrOH (3:1) | Partition Coefficient: The product prefers water. Standard Et2O or EtOAc extractions leave ~60% of the product in the aqueous phase. |

Troubleshooting Guide: Step-by-Step

Module A: The Condensation (Aldehyde + Acetonitrile)

Q: My yield is low (<40%), and I see starting material remaining.

-

Diagnosis: The lithiated acetonitrile species is unstable or the deprotonation was incomplete.

-

Solution:

-

Switch Bases: If using n-BuLi, ensure it is titrated. Alternatively, use LDA (Lithium Diisopropylamide) which is less nucleophilic and reduces side reactions.

-

Order of Addition: Pre-cool the THF/Base mixture to -78°C before adding acetonitrile slowly (dropwise). Stir for 30 mins to ensure anion formation before adding the aldehyde.

-

Concentration: Run the reaction concentrated (0.5 M to 1.0 M). Dilute reactions favor retro-aldol dissociation.

-

Q: I see a side product that looks dehydrated (alkene).

-

Diagnosis: Elimination of water to form the

-unsaturated nitrile. -

Solution: This usually happens during workup if the mixture becomes too acidic or hot.

-

Quench with saturated

at -20°C . -

Do not heat the rotovap bath above 35°C during solvent removal.

-

Module B: The Reduction (Nitrile to Amine)

Q: I have lost the cyclopropyl ring (NMR shows propyl chain).

-

Diagnosis: Hydrogenolysis or Acid-Catalyzed Ring Opening.

-

Solution:

-

Stop using Hydrogenation: Do not use

with Pd, Pt, or Ni catalysts. The ring strain (27.5 kcal/mol) makes it susceptible to cleavage [1]. -

Check Quench: Did you use strong acid (HCl) to break the aluminum complex? Stop. Use the Fieser Method (see Protocol below) or Sodium Sulfate Decahydrate.

-

Q: The reaction stalled at the imine intermediate.

-

Diagnosis: Insufficient reducing agent or low temperature.

-

Solution:

-

Nitriles require 2.0 - 2.5 equivalents of LAH.

-

The reaction must be refluxed in THF. Room temperature is often insufficient for complete reduction of the intermediate imine species to the amine.

-

Module C: Isolation & Purification (The "Yield Killer")

Q: My reaction worked (TLC shows product), but I recovered almost nothing after extraction.

-

Diagnosis: The product is a water-soluble amino alcohol. It stayed in the aqueous quench layer.

-

Solution:

-

Salting Out: Saturate the aqueous phase with NaCl until solid salt crashes out.

-

Solvent Switch: Do not use Hexane or Ether. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . Perform 5-6 extractions.

-

Resin Capture (Best for Purity): Pass the aqueous workup through a cation-exchange resin (e.g., Dowex 50W). Wash with water/methanol, then elute the product with

in Methanol.

-

Q: The product streaks/tails on the silica column.

-

Diagnosis: The amine interacts with the acidic silanols on the silica gel.

-

Solution:

-

Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

-

Mobile Phase: Use DCM/MeOH with 1% Ammonium Hydroxide (

) or TEA. -

Alternative: Use neutral alumina instead of silica.

-

Detailed Protocols

Protocol 1: The "Fieser" Workup (Essential for LAH)